3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Overview
Description
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a synthetic compound known for its applications in various fields, particularly in the development of insecticides. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the halogen exchange reaction. One common method includes the transformation of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylates to the corresponding 2,2-dibromoethenyl analogs using aluminium tribromide or related reagents . This reaction is performed under controlled conditions to prevent cis-trans isomerization or epimerization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, utilizing efficient removal of hydrogen bromide to optimize yields. The use of boron tribromide instead of aluminium tribromide can result in the opening of the cyclopropane ring, which is generally avoided .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can participate in halogen exchange reactions.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Aluminium Tribromide: Used for halogen exchange reactions.
Boron Tribromide: Can be used but may lead to ring opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions primarily yield the dibromoethenyl analogs without significant isomerization .
Scientific Research Applications
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Insecticides: It is a key intermediate in the synthesis of pyrethroid insecticides, such as deltamethrin.
Biological Studies: Used to study the inhibition of enzymes like dpp-iv, aminopeptidase, and carboxypeptidase.
Chemical Synthesis: Serves as a building block for various synthetic organic chemistry applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, in the case of deltamethrin, it inhibits the activity of enzymes involved in protein degradation and energy metabolism . The molecular targets include enzymes like dpp-iv, which play a role in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide that shares a similar structure and mechanism of action.
Esbecythrin: Another pyrethroid with comparable properties and applications.
Uniqueness
3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo halogen exchange reactions without significant isomerization makes it a valuable intermediate in the synthesis of various insecticides .
Properties
IUPAC Name |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975376 | |
Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59952-39-5, 53179-78-5 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059952395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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